

Spectral Analysis of 3-Methoxybut-1-yne: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-Methoxybut-1-yne** (CAS No. 18857-02-8), a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the accurate identification, characterization, and quality control of this compound in research and development settings.

Quantitative Spectral Data Summary

The spectral data for **3-Methoxybut-1-yne** is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.82	Quartet	6.9	CH
3.39	Singlet	-	OCH ₃
2.45	Doublet	2.1	C \equiv CH
1.41	Doublet	6.9	CH ₃

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
84.1	C \equiv CH
71.3	C \equiv CH
65.5	CH(OCH ₃)CH ₃
56.4	OCH ₃
22.3	CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3287	Strong	\equiv C-H stretch
2984	Medium	C-H stretch (sp ³)
2936	Medium	C-H stretch (sp ³)
2110	Weak	C \equiv C stretch
1450	Medium	C-H bend (CH ₃)
1377	Medium	C-H bend (CH ₃)
1184	Strong	C-O stretch
1086	Strong	C-O stretch

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
84	5	$[M]^+$ (Molecular Ion)
69	100	$[M - CH_3]^+$
55	18	$[C_4H_7]^+$
43	15	$[C_3H_7]^+$ or $[CH_3CO]^+$
41	35	$[C_3H_5]^+$
39	25	$[C_3H_3]^+$

Experimental Protocols

The following sections describe the generalized experimental methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Methoxybut-1-yne** was prepared in a deuterated solvent, typically chloroform-d ($CDCl_3$), containing a small amount of tetramethylsilane (TMS) as an internal standard. The 1H and ^{13}C NMR spectra were recorded on a high-resolution NMR spectrometer. For the 1H NMR spectrum, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) downfield from TMS. For the ^{13}C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum of neat **3-Methoxybut-1-yne** was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum was recorded over the mid-infrared range (typically $4000-400\text{ cm}^{-1}$). A background spectrum of the empty salt plates was recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of **3-Methoxybut-1-yne** in a volatile solvent was injected into the GC, where it was vaporized and separated from any impurities. The separated compound then entered the mass spectrometer, where it was ionized, typically by electron impact (EI). The resulting charged fragments were separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of the relative abundance of these fragments versus their m/z ratio.

Visualization of Spectral Data Relationships

The following diagram illustrates the relationship between the different spectroscopic methods and the structural information they provide for **3-Methoxybut-1-yne**.

Caption: Workflow of Spectroscopic Analysis.

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